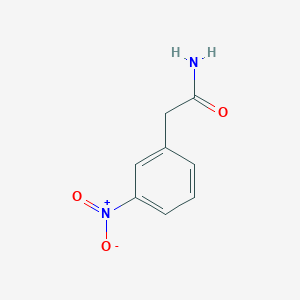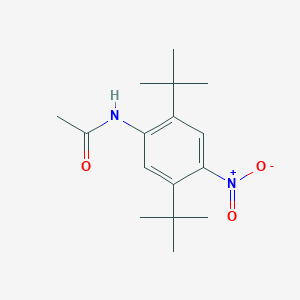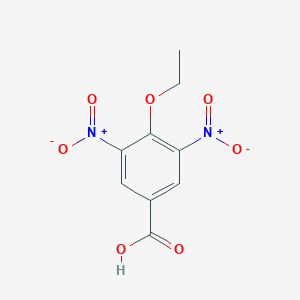
3-fluoro-N-methyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPB and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide is related to its inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, FMPB can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide are still being studied. However, it has been shown to have an effect on the pH balance in cancer cells. FMPB has also been shown to have an effect on the activity of other carbonic anhydrase isoforms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-fluoro-N-methyl-N-phenylbenzenesulfonamide in lab experiments is its specificity towards carbonic anhydrase IX. This specificity makes it a useful tool in studying the role of this enzyme in cancer cells. However, one of the limitations of using FMPB is its potential toxicity. Further studies are needed to determine the toxicological profile of this compound.
Orientations Futures
For the study of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide include the development of new drugs and the study of its potential use as a diagnostic tool for cancer.
Méthodes De Synthèse
There are several methods for synthesizing 3-fluoro-N-methyl-N-phenylbenzenesulfonamide. One of the most common methods is the reaction between N-methyl-N-phenylbenzenesulfonamide and fluorine gas in the presence of a catalyst. Another method involves the reaction between N-methyl-N-phenylbenzenesulfonamide and a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The yield of this method is higher than the previous one.
Applications De Recherche Scientifique
3-fluoro-N-methyl-N-phenylbenzenesulfonamide has potential applications in various fields of scientific research. It has been used in the development of new drugs and as a tool in biochemical and pharmacological studies. FMPB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the suppression of tumor growth and metastasis. FMPB has also been used as a probe to study the distribution of carbonic anhydrase IX in vivo.
Propriétés
Nom du produit |
3-fluoro-N-methyl-N-phenylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12FNO2S |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3-fluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,1H3 |
Clé InChI |
NXXRSONGMZPWFH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)



![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


